7-Acetylspiro[4.5]decan-8-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
9-acetylspiro[4.5]decan-8-one |
InChI |
InChI=1S/C12H18O2/c1-9(13)10-8-12(5-2-3-6-12)7-4-11(10)14/h10H,2-8H2,1H3 |
InChI Key |
CCPDWNWOPXSFRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC2(CCCC2)CCC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 7 Acetylspiro 4.5 Decan 8 One and Analogues
Retrosynthetic Analysis of the Spiro[4.5]decanone Framework
A retrosynthetic analysis of 7-acetylspiro[4.5]decan-8-one reveals several key disconnections. The primary disconnection is at the C-C bond of the acetyl group, which simplifies the target to a spiro[4.5]decan-8-one precursor. This suggests a forward--synthesis approach involving the acylation of a pre-formed spiro[4.5]decan-8-one.
Further disconnection of the spiro[4.5]decan-8-one core can be envisioned through several strategies. A classical approach involves breaking the bond between the spiro carbon and an adjacent carbon in the six-membered ring, leading to a substituted cyclopentane (B165970) derivative that can undergo intramolecular cyclization. Alternatively, a disconnection across both rings points towards convergent strategies where the cyclopentane and cyclohexane (B81311) rings are formed in a concerted or sequential manner from acyclic precursors.
Established Routes for Spiro[4.5]decanone Core Synthesis
The synthesis of the spiro[4.5]decanone core is a well-established area of organic synthesis, with numerous methods developed to construct this important structural motif. These methods can be broadly categorized into cyclization strategies and ring expansion/contraction approaches.
Cyclization Strategies
Cyclization reactions are among the most powerful tools for the construction of the spiro[4.5]decanone framework. These methods typically involve the formation of one of the rings onto a pre-existing carbocyclic structure.
Robinson Annulation: This powerful ring-forming reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation. researchgate.netresearchgate.netepfl.chresearchgate.netnih.gov In the context of spiro[4.5]decanone synthesis, a substituted cyclopentanone (B42830) enolate can act as the Michael donor, adding to an α,β-unsaturated ketone, which then undergoes an intramolecular aldol reaction to form the six-membered ring. epfl.chnih.gov
Intramolecular Aldol Condensation: A suitably substituted diketone can undergo an intramolecular aldol condensation to form the spiro[4.5]decanone skeleton. sigmaaldrich.comnih.govmdpi.com This approach requires the synthesis of a precursor containing both a cyclopentanone and a ketone functionality separated by an appropriate tether. The regioselectivity of the enolization is a key factor in the success of this strategy.
Dieckmann Condensation: The intramolecular condensation of a diester can be employed to construct the cyclopentanone ring of the spiro[4.5]decanone system. nii.ac.jpnih.govrsc.orgacs.org Subsequent functional group manipulations would then be required to install the ketone functionality at the desired position.
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the formation of carbocycles. wikipedia.orgrsc.orgresearchgate.nettu.edu.iqnih.gov A diene precursor, where one of the double bonds is part of a cyclopentane ring and the other is appropriately positioned on a side chain, can undergo RCM to form the six-membered ring of the spiro[4.5]decane system. wikipedia.orgrsc.orgresearchgate.net
| Cyclization Strategy | Key Precursor | Key Transformation(s) | Ref. |
| Robinson Annulation | Substituted Cyclopentanone & α,β-Unsaturated Ketone | Michael Addition, Intramolecular Aldol Condensation | researchgate.netresearchgate.netepfl.chresearchgate.netnih.gov |
| Intramolecular Aldol Condensation | Acyclic Diketone | Intramolecular Aldol Addition & Dehydration | sigmaaldrich.comnih.govmdpi.com |
| Dieckmann Condensation | Acyclic Diester | Intramolecular Claisen Condensation | nii.ac.jpnih.govrsc.orgacs.org |
| Ring-Closing Metathesis | Acyclic Diene | Olefin Metathesis | wikipedia.orgrsc.orgresearchgate.nettu.edu.iqnih.gov |
Ring Expansion/Contraction Approaches
Rearrangement reactions that involve the expansion or contraction of a ring can also be utilized to construct the spiro[4.5]decanone framework.
Pinacol and Semipinacol Rearrangements: These rearrangements of 1,2-diols or their derivatives can be employed to construct the spiro[4.5]decanone skeleton through a ring expansion. rsc.orgvjs.ac.vntaylorandfrancis.com For instance, a vinyl-substituted cyclopentyl-1,2-diol can undergo a pinacol-type rearrangement to afford a spiro[4.5]decanone.
Tiffeneau-Demjanov Rearrangement: This reaction involves the diazotization of a β-amino alcohol, leading to a ring expansion. A 1-(aminomethyl)cyclopentanol (B1282178) derivative can be converted to a spiro[4.5]decan-8-one via this method.
| Rearrangement Strategy | Key Precursor | Key Transformation(s) | Ref. |
| Pinacol/Semipinacol Rearrangement | Substituted Cyclopentyl-1,2-diol | Carbocation Rearrangement | rsc.orgvjs.ac.vntaylorandfrancis.com |
| Tiffeneau-Demjanov Rearrangement | 1-(Aminomethyl)cyclopentanol derivative | Diazotization, Ring Expansion |
Targeted Synthesis of the Acetyl Moiety in Spiro[4.5]decanone Systems
Once the spiro[4.5]decan-8-one core is established, the final step is the introduction of the acetyl group at the C7 position to furnish the target β-diketone. The most common method for achieving this transformation is the acylation of the corresponding enolate.
The spiro[4.5]decan-8-one is first treated with a suitable base to generate the enolate. The choice of base is crucial to control the regioselectivity of deprotonation. Subsequently, the enolate is reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, to introduce the acetyl group at the C7 position. researchgate.netrsc.org
Stereoselective Synthesis of Chiral Spiro[4.5]decanones
The construction of chiral spiro[4.5]decanones, where the spiro carbon is a stereocenter, is a significant challenge in organic synthesis. Several strategies have been developed to address this challenge, primarily focusing on the asymmetric construction of the spirocenter.
Asymmetric Construction of Spirocenters
The asymmetric synthesis of the spiro[4.5]decanone framework can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, and chiral starting materials.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a key bond-forming reaction. researchgate.netnii.ac.jpnih.govvjs.ac.vn After the desired stereochemistry is established, the auxiliary is removed. For example, a chiral auxiliary can be incorporated into the cyclopentanone precursor to control the facial selectivity of an annulation reaction.
Organocatalysis: Chiral organocatalysts have emerged as powerful tools for asymmetric synthesis. rsc.orgtu.edu.iqnih.govtaylorandfrancis.com For instance, a proline-catalyzed asymmetric Robinson annulation can be employed to construct the spiro[4.5]decanone core with high enantioselectivity. researchgate.net Similarly, organocatalytic Michael additions and aldol reactions can be utilized to build the spirocyclic system in a stereocontrolled manner.
Metal Catalysis: Chiral metal complexes can catalyze a variety of transformations that lead to the asymmetric synthesis of spiro[4.5]decanones. For example, palladium-catalyzed asymmetric allylic alkylation has been used to set the stereochemistry of the spirocenter.
| Stereoselective Strategy | Approach | Key Features | Ref. |
| Chiral Auxiliaries | Temporary incorporation of a chiral moiety | Covalent attachment and removal of the auxiliary | researchgate.netnii.ac.jpnih.govvjs.ac.vn |
| Organocatalysis | Use of small chiral organic molecules as catalysts | Metal-free, environmentally benign conditions | rsc.orgtu.edu.iqnih.govtaylorandfrancis.com |
| Metal Catalysis | Use of chiral metal complexes as catalysts | High turnover numbers and enantioselectivities | rsc.org |
Diastereoselective and Enantioselective Approaches
The synthesis of spiro[4.5]decanones with specific stereochemistry is crucial for their application in areas such as natural product synthesis and pharmaceuticals. Researchers have developed several methods to control the three-dimensional arrangement of atoms during the formation of these complex structures.
Diastereoselective Synthesis: Diastereoselectivity involves the preferential formation of one diastereomer over others. In the context of spiro[4.5]decanone synthesis, this is often achieved by using existing stereocenters in the starting material to direct the stereochemical outcome of a reaction or by employing specific reaction conditions that favor a particular transition state.
One notable approach involves the Claisen rearrangement to create a multi-functionalized spiro[4.5]decane as a single diastereomer in excellent yield. nih.gov This method was successfully applied in the total synthesis of biologically important axane sesquiterpenes, demonstrating the power of rearrangement reactions in setting the relative stereochemistry of multiple centers in the spirocyclic framework. nih.gov
Another powerful strategy is the [3+2] cycloaddition reaction. A method integrating photocatalysis and organic phosphoric acid catalysis has been used to synthesize 2-amino-spiro[4.5]decane-6-ones from 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines. This approach achieves a high diastereoselectivity, with diastereomeric ratios (d.r.) of up to 99:1. mdpi.com
Enantioselective Synthesis: Enantioselective synthesis focuses on producing a specific enantiomer of a chiral molecule. This is particularly challenging when creating a quaternary stereogenic center, a common feature in spiro[4.5]decanes. nih.gov Direct, catalytic enantioselective cycloadditions are considered a powerful strategy to address this challenge. nih.gov
Catalytic asymmetric spirocyclizing Diels-Alder reactions of enones have been shown to be an atom-economic approach to spiro[4.5]decanones. nih.gov For example, the cycloaddition between an enone and isoprene (B109036) can yield the desired spiro adduct with excellent enantioselectivity (97.5:2.5 enantiomeric ratio, e.r.). nih.gov The development of organocatalysis has significantly expanded the methodologies for the enantioselective synthesis of spirocycles. rsc.org
Other strategies include the use of chiral auxiliaries or catalysts to induce asymmetry. The asymmetric synthesis of the fragrant spiro[4.5]decane sesquiterpene (-)-β-vetivone was accomplished using an enantiomerically pure vinylic sulfoxide. acs.org Similarly, BINOL-derived chiral bifunctional sulfides have been used as catalysts in the enantioselective bromolactonization of α-allyl carboxylic acids to produce chiral α-spiro-γ-lactones, which are structurally related to spiro[4.5]decanones. nii.ac.jp
| Method | Substrate/Reactants | Catalyst/Reagent | Product Type | Selectivity | Reference |
|---|---|---|---|---|---|
| [3+2] Cycloaddition | 2-Methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines | Organic Phosphoric Acid | 2-Amino-spiro[4.5]decane-6-one | up to 99:1 d.r. | mdpi.com |
| Diels-Alder Reaction | Exo-enones and acyclic dienes | Confined Acid Catalyst | Spiro[4.5]decanone | 97.5:2.5 e.r. | nih.gov |
| Claisen Rearrangement | Not specified | Thermal | Functionalized spiro[4.5]decane | Single diastereomer | nih.gov |
Green Chemistry Principles in Spiro[4.5]decanone Synthesis
The application of green chemistry principles to the synthesis of complex molecules like spiro[4.5]decanones is essential for sustainable chemical manufacturing. chemistryjournals.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemistryjournals.netboehringer-ingelheim.com
Several strategies are employed to create greener synthetic routes for spiro compounds:
Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. The aforementioned [3+2] cycloaddition for synthesizing 2-amino-spiro[4.5]decane-6-ones is a prime example, achieving 100% atom conversion of the substrates. mdpi.com
Use of Safer Solvents and Catalysts: Traditional organic synthesis often relies on volatile and toxic solvents. Green chemistry promotes the use of alternatives like water or ionic liquids. chemistryjournals.net Furthermore, replacing heavy metal catalysts with organocatalysts or photocatalyst-free systems aligns with green principles. mdpi.commdpi.com The synthesis of 2-amino-spiro[4.5]decane-6-ones, for instance, is noted for being metal catalyst-free. mdpi.com
Energy Efficiency: Utilizing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. chemistryjournals.netmdpi.com
Domino Reactions: Multicomponent domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, improve efficiency and reduce waste. mdpi.com
| Green Principle | Strategy/Method | Advantage | Reference |
|---|---|---|---|
| Waste Prevention / Atom Economy | [3+2] Cycloaddition | 100% atom conversion | mdpi.com |
| Safer Solvents & Reagents | Use of ionic liquids; organocatalysis | Reduces toxicity and environmental impact | chemistryjournals.netmdpi.com |
| Design for Energy Efficiency | Microwave-assisted synthesis | Reduces reaction times and energy use | mdpi.com |
| Process Efficiency | Domino Reactions | Fewer steps, less waste, higher throughput | mdpi.com |
| Overall Process Improvement | Redesigned synthesis route for "Spiroketone" | >95% reduction in waste, solvents, and carbon footprint | boehringer-ingelheim.com |
Chemical Transformations and Reactivity of 7 Acetylspiro 4.5 Decan 8 One
Reactions at the Spiro[4.5]decan-8-one Ketone Functionality
The ketone at the 8-position of the spirocyclic system is subject to a range of reactions typical of cyclic ketones, including nucleophilic additions, condensations, and redox transformations.
Nucleophilic Addition Reactions
The carbonyl carbon of the spiro[4.5]decan-8-one moiety is electrophilic and susceptible to attack by nucleophiles. Such reactions proceed via the formation of a tetrahedral intermediate, with the stereochemical outcome influenced by the steric hindrance imposed by the spirocyclic framework.
Under basic conditions, strong nucleophiles directly attack the carbonyl carbon. In contrast, acidic conditions first involve protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by weaker nucleophiles openochem.orgopenstax.orgmasterorganicchemistry.com.
Common nucleophilic addition reactions applicable to this ketone include:
Cyanohydrin Formation: Reaction with hydrogen cyanide (or a cyanide salt with an acid) is expected to yield the corresponding cyanohydrin.
Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) would lead to the formation of tertiary alcohols. The approach of the bulky nucleophile would likely occur from the less sterically hindered face of the ketone.
Hydrate (B1144303) and Acetal Formation: In the presence of water or an alcohol under acidic or basic catalysis, the ketone can form a hydrate (gem-diol) or an acetal, respectively. These reactions are typically reversible.
Table 1: Predicted Products of Nucleophilic Addition to 7-Acetylspiro[4.5]decan-8-one
| Nucleophile | Reagent(s) | Product Type |
|---|---|---|
| Cyanide | HCN, KCN | Cyanohydrin |
| Methyl Grignard | CH₃MgBr, then H₃O⁺ | Tertiary Alcohol |
Condensation and Derivatization Reactions
The 1,2-dicarbonyl nature of this compound allows for characteristic condensation reactions, particularly with binucleophiles. For instance, reaction with 1,2-diamines can lead to the formation of heterocyclic systems. The reaction of 1,2-diketones with aromatic 1,2-diamines is a well-established method for synthesizing quinoxalines jlu.edu.cnresearchgate.net.
Table 2: Heterocyclic Products from Condensation Reactions
| Reactant | Product Class |
|---|---|
| 1,2-Phenylenediamine | Quinoxaline derivative |
Reduction and Oxidation Pathways
Reduction: The ketone functionality can be reduced to a secondary alcohol. The choice of reducing agent determines the stereoselectivity of the reaction.
Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. The hydride attack generally occurs from the less sterically hindered face of the ketone, leading to a mixture of diastereomeric alcohols organicchemistrytutor.comresearchgate.net.
Dissolving Metal Reductions: Reduction using metals like lithium in liquid ammonia (B1221849) can also yield the corresponding alcohol, often favoring the thermodynamically more stable product acs.org.
Table 3: Reduction of the Ketone Functionality
| Reagent | Product |
|---|---|
| Sodium Borohydride (NaBH₄) | 7-Acetylspiro[4.5]decan-8-ol |
Oxidation: The spirocyclic ketone can undergo oxidation reactions, most notably the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester) organic-chemistry.orgwikipedia.org. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, the more substituted carbon is expected to migrate.
Table 4: Baeyer-Villiger Oxidation of the Ketone Functionality
| Oxidizing Agent | Expected Major Product |
|---|---|
| meta-Chloroperoxybenzoic acid (mCPBA) | Lactone |
Reactivity of the 7-Acetyl Group
The acetyl group, being adjacent to the spiro ketone, is part of a β-dicarbonyl system, which significantly influences its reactivity.
Enolate Chemistry and Alpha-Substitution Reactions
The hydrogen atoms on the carbon between the two carbonyl groups (the α-carbon) are significantly more acidic than those of a simple ketone pressbooks.pubpearson.comuobabylon.edu.iq. This increased acidity is due to the resonance stabilization of the resulting enolate anion, where the negative charge is delocalized over both oxygen atoms youtube.com.
This facile enolate formation is central to a variety of alpha-substitution reactions libretexts.orgfiveable.mewikipedia.orgyoutube.com. Treatment with a suitable base, such as an alkoxide, readily generates the enolate, which is a potent nucleophile.
Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-position pressbooks.pubuobabylon.edu.iq.
Acylation: Similarly, reaction with acyl chlorides or anhydrides can introduce an additional acyl group at the α-position.
Table 5: Alpha-Substitution Reactions via Enolate Intermediate | Electrophile | Reagent(s) | Product Type | | :--- | :--- | | Methyl Iodide | 1. NaOEt 2. CH₃I | α-Methylated β-dicarbonyl | | Benzyl Bromide | 1. NaOEt 2. PhCH₂Br | α-Benzylated β-dicarbonyl |
Acyl Group Transformations
The acetyl group itself can undergo transformations. Nucleophilic attack can occur at the acetyl carbonyl carbon, although this is generally less favorable than at a more electrophilic center like an acyl chloride. These reactions often proceed through an addition-elimination mechanism, forming a tetrahedral intermediate libretexts.org.
A notable reaction for the methyl ketone of the acetyl group is the haloform reaction . In the presence of a base and a halogen (Cl₂, Br₂, or I₂), the methyl group is polyhalogenated and subsequently cleaved to form a haloform (e.g., chloroform, bromoform, or iodoform) and the carboxylate of the parent molecule.
Table 6: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Quinoxaline |
| Hydrazine |
| Pyridazine |
| Sodium borohydride |
| 7-Acetylspiro[4.5]decan-8-ol |
| Lithium aluminum hydride |
| meta-Chloroperoxybenzoic acid |
| Peroxyacetic acid |
| Sodium ethoxide |
| Methyl iodide |
| Benzyl bromide |
| Chloroform |
| Bromoform |
Skeletal Rearrangements and Ring-Opening/Closing Reactions
Skeletal rearrangements of spirocyclic systems often proceed to alleviate ring strain or to form more stable carbocyclic or heterocyclic frameworks. For cyclic ketones, a common rearrangement is the Favorskii rearrangement, which typically results in ring contraction. organicreactions.orgwikipedia.orgpurechemistry.orgadichemistry.com Ring expansion and contraction reactions are valuable methods in organic synthesis for altering ring sizes. nih.govwikipedia.org
Skeletal Rearrangements:
One plausible skeletal rearrangement for this compound would involve a Favorskii-type rearrangement of an α-halo derivative. Halogenation of the ketone at the α-position, followed by treatment with a base, could induce a rearrangement leading to a ring-contracted product. For instance, α-halogenation of the cyclohexanone (B45756) ring followed by treatment with a base like sodium hydroxide (B78521) or an alkoxide could lead to the formation of a spiro[4.4]nonane carboxylic acid or ester derivative. wikipedia.orgadichemistry.comnrochemistry.com The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. wikipedia.orgadichemistry.com
| Reactant | Reagents | Product | Reaction Type |
| α-halo-7-Acetylspiro[4.5]decan-8-one | Base (e.g., NaOH, NaOR) | Spiro[4.4]nonane-7-acetyl-7-carboxylic acid derivative | Favorskii Rearrangement |
This table presents a potential transformation based on established chemical principles.
Ring-Opening/Closing Reactions:
The β-dicarbonyl moiety in this compound is susceptible to cleavage under certain conditions, leading to ring-opening reactions. Base-promoted retro-aldol or Grob-like fragmentation reactions are potential pathways. For example, treatment of a related 4a-acetyl-8a-hydroxydecahydroquinazoline-2-thione with a strong base resulted in isomerization to a spiro intermediate followed by C-C bond cleavage to yield an N-acetyl-N'-[(2-oxocyclohexyl)methyl]thiourea. This suggests that under basic conditions, the acetyl group can participate in reactions that lead to the opening of the cyclohexanone ring.
Furthermore, oxidative cleavage of 1,3-diketones is a known transformation that can lead to the formation of dicarboxylic acids, effectively opening the ring.
Ring-closing reactions to form the spiro[4.5]decane skeleton are also of significant interest in synthetic chemistry. Methods like the Claisen rearrangement have been successfully employed to construct functionalized spiro[4.5]decanes with high stereoselectivity. nih.gov
| Reactant | Reagents/Conditions | Product | Reaction Type |
| This compound | Strong Base | Ring-opened dicarbonyl compound | Retro-Aldol/Grob-like Fragmentation |
| Bicyclic Dihydropyran Precursor | Heat | Functionalized Spiro[4.5]decane | Claisen Rearrangement |
This table illustrates potential ring-opening reactions and a relevant ring-closing reaction for the synthesis of the spiro[4.5]decane framework.
Mechanistic Studies of Key Transformations
The mechanisms of the aforementioned transformations are crucial for understanding and predicting the reactivity of this compound.
Mechanism of the Favorskii Rearrangement:
The Favorskii rearrangement of an α-haloketone in the presence of a base is thought to proceed through the formation of an enolate on the side of the ketone away from the halogen atom. This enolate then undergoes an intramolecular nucleophilic attack to form a bicyclic cyclopropanone intermediate. The subsequent attack of a nucleophile (e.g., hydroxide or alkoxide) on the carbonyl carbon of the cyclopropanone leads to the opening of the three-membered ring to form a more stable carbanion, which is then protonated to yield the final ring-contracted carboxylic acid or ester. wikipedia.orgadichemistry.com The regioselectivity of the ring opening is generally governed by the formation of the more stable carbanion.
Mechanism of Base-Promoted Ring Opening:
In the case of base-promoted ring opening, the reaction likely initiates with the deprotonation of the α-carbon of the acetyl group to form an enolate. This enolate can then trigger a cascade of electronic rearrangements. One possible pathway involves a retro-aldol type reaction where the C-C bond between the carbonyl carbon and the acetyl-bearing carbon is cleaved. The driving force for such a reaction would be the formation of a stable enolate or carbanion.
Mechanism of the Claisen Rearrangement for Spiro[4.5]decane Synthesis:
The synthesis of functionalized spiro[4.5]decanes via a Claisen rearrangement involves a organicreactions.orgorganicreactions.org-sigmatropic rearrangement of a bicyclic dihydropyran precursor. nih.gov This concerted pericyclic reaction proceeds through a six-membered, chair-like transition state, which accounts for the high stereoselectivity often observed in these transformations. The rearrangement results in the formation of a new C-C bond and the cleavage of a C-O bond, leading to the spirocyclic ketone.
Structural Characterization and Spectroscopic Analysis of 7 Acetylspiro 4.5 Decan 8 One
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and stereochemistry of a molecule can be established.
Proton (¹H) NMR Spectroscopy
In the ¹H NMR spectrum of 7-Acetylspiro[4.5]decan-8-one, distinct signals are expected for the protons of the acetyl group and the spirocyclic system. The methyl protons of the acetyl group are anticipated to appear as a sharp singlet, typically in the range of δ 2.1-2.4 ppm. The proton at the C7 position, being adjacent to both a carbonyl group and the acetyl substituent, would likely resonate as a multiplet in the region of δ 2.5-3.0 ppm. The protons of the cyclopentane (B165970) and cyclohexane (B81311) rings will exhibit complex multiplets in the upfield region, generally between δ 1.2 and 2.5 ppm, due to spin-spin coupling with neighboring protons.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -COCH₃ | 2.2 | Singlet (s) | N/A |
| H-7 | 2.8 | Multiplet (m) | - |
| Cyclopentane Protons | 1.5 - 1.9 | Multiplet (m) | - |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Carbon-¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, two distinct carbonyl signals are expected in the downfield region. The ketone carbonyl (C8) would likely appear around δ 208-212 ppm, while the acetyl carbonyl carbon should resonate at a slightly lower chemical shift, around δ 198-202 ppm. The spiro carbon (C5), being a quaternary carbon, is expected to have a chemical shift in the range of δ 40-50 ppm. The carbon of the methyl group in the acetyl moiety is predicted to be in the upfield region, around δ 25-30 ppm. The remaining methylene (B1212753) carbons of the cyclopentane and cyclohexane rings will give rise to a series of signals in the δ 20-40 ppm range.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ketone, C8) | 210 |
| C=O (Acetyl) | 200 |
| -COCH₃ | 28 |
| C5 (Spiro) | 45 |
| C7 | 50 |
| Cyclopentane Carbons | 22 - 38 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. A COSY spectrum would reveal the coupling relationships between adjacent protons within the cyclopentane and cyclohexane rings. The HSQC spectrum would correlate each proton signal to its directly attached carbon atom. Finally, the HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which would be crucial for confirming the connectivity of the acetyl group to the C7 position and for assigning the quaternary carbons, including the spiro center and the carbonyl carbons.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of this compound would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of two different carbonyl groups, two distinct peaks are expected. The ketone carbonyl in the six-membered ring would likely show a stretching frequency around 1710-1725 cm⁻¹. The acetyl carbonyl, being an acyclic ketone, is expected to absorb at a slightly higher frequency, in the range of 1705-1720 cm⁻¹. The spectrum would also exhibit C-H stretching vibrations for the sp³-hybridized carbons of the rings and the acetyl methyl group in the region of 2850-3000 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (Ketone, C8) | 1715 | Strong |
| C=O Stretch (Acetyl) | 1710 | Strong |
| C-H Stretch (sp³) | 2850-3000 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a technique used to determine the molecular weight and to deduce the structure of a compound from its fragmentation pattern. For this compound (C₁₂H₁₈O₂), the molecular weight is 194.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 194.
The fragmentation pattern would likely involve the loss of the acetyl group as a primary fragmentation pathway, leading to a significant peak at m/z 151 ([M-CH₃CO]⁺). Another prominent fragmentation would be the loss of a methyl radical from the acetyl group, resulting in a peak at m/z 179 ([M-CH₃]⁺). Further fragmentations of the spirocyclic rings through various cleavage pathways would also be observed, providing additional structural information.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Ion |
|---|---|
| 194 | [M]⁺ |
| 179 | [M - CH₃]⁺ |
| 151 | [M - COCH₃]⁺ |
Future Research Directions and Emerging Trends for 7 Acetylspiro 4.5 Decan 8 One Research
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. For 7-Acetylspiro[4.5]decan-8-one and its analogs, future research will likely focus on moving beyond traditional synthetic methods towards more sustainable and atom-economical approaches.
Key emerging trends in this area include:
Photocatalysis and Organocatalysis: Recent studies on spiro[4.5]decane systems have demonstrated the power of synergistic photocatalysis and organocatalysis for the diastereoselective synthesis of complex derivatives. mdpi.commdpi.com These methods often operate under mild, metal-free conditions, aligning with the principles of green chemistry. mdpi.com Future work on this compound could explore visible-light-induced reactions to construct the spirocyclic core or introduce the acetyl group with high selectivity.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, scalability, and precise control over reaction parameters. mdpi.comflinders.edu.au The application of flow chemistry to the multi-step synthesis of complex molecules is a growing area of interest. researchgate.net Future investigations could focus on developing a telescoped flow process for the synthesis of this compound, potentially integrating multiple reaction and purification steps into a single, automated sequence.
Biocatalysis: The use of enzymes as catalysts in organic synthesis provides unparalleled selectivity under mild conditions. nih.gov Biocatalytic approaches, such as transaminase-mediated amination of ketone precursors, have been successfully applied to the synthesis of chiral spiro[4.5]decane derivatives. researchgate.net Research into enzymatic methods for the stereoselective synthesis of this compound or its precursors could provide access to enantiomerically pure compounds with high efficiency. mdpi.comnih.gov
| Synthetic Approach | Potential Advantages for this compound Synthesis | Representative Research on Spiro[4.5]decanes |
| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source, high selectivity. | Synergistic photocatalysis and organocatalysis for the synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.commdpi.com |
| Flow Chemistry | Improved safety, scalability, precise reaction control, potential for automation and multi-step synthesis. | Application of flow technology for the synthesis of various organic molecules, including active pharmaceutical ingredients. mdpi.comflinders.edu.au |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Biocatalytic transaminase technology for the synthesis of chiral 1-oxa-8-azaspiro[4.5]decan-3-amine. researchgate.net |
Design and Synthesis of New Functionalized Spiro[4.5]decanone Derivatives
The core structure of this compound provides a versatile scaffold for the design and synthesis of new functionalized derivatives with potentially valuable biological or material properties. Future research will likely focus on the strategic modification of this backbone to explore structure-activity relationships and develop compounds for specific applications.
Promising areas of investigation include:
Medicinal Chemistry: Spiro[4.5]decanone derivatives have been investigated as inhibitors of prolyl hydroxylase domains (PHDs), which are therapeutic targets for anemia and ischemia-related diseases. rsc.org Additionally, related spirocyclic structures have shown potential as muscarinic M1 agonists for the treatment of Alzheimer's disease and as dual TYK2/JAK1 inhibitors for inflammatory bowel disease. nih.gov The acetyl group of this compound offers a handle for further chemical modification, enabling the synthesis of a library of analogs for screening against various biological targets.
Bioisosteric Replacement: The spiro[4.5]decane framework can serve as a three-dimensional, sp³-rich bioisostere for other cyclic systems in known bioactive molecules. This strategy can lead to improved physicochemical properties, such as solubility and metabolic stability, as well as enhanced target binding. univ.kiev.ua
Materials Science: While less explored, the rigid and well-defined three-dimensional structure of spiro compounds makes them interesting candidates for the development of new materials with unique optical or electronic properties.
| Area of Application | Rationale for Functionalization of this compound | Related Research on Spiro[4.5]decanones |
| Medicinal Chemistry | The acetyl group and ketone functionality can be modified to interact with biological targets. | Spiro[4.5]decanones as prolyl hydroxylase domain inhibitors. rsc.org |
| Bioisosterism | The spiro[4.5]decane core can replace other cyclic moieties to improve drug-like properties. | Use of spirocyclic scaffolds to enhance the properties of bioactive molecules. univ.kiev.ua |
| Odorants | Structural modifications can lead to novel fragrance compounds. | Synthesis and structure-odor correlation of novel spiro[4.5]-decan-2-ones. |
Advanced Mechanistic Investigations via In Situ Spectroscopy and Operando Studies
A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new, more efficient transformations. Future research on the synthesis of this compound will benefit from the application of advanced spectroscopic techniques to probe reaction pathways in real-time.
Emerging trends in this area include:
In Situ Spectroscopy: Techniques such as in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the formation and consumption of intermediates during a chemical reaction. st-andrews.ac.uk Applying these methods to the synthesis of spiro[4.5]decanones can help to elucidate complex reaction cascades and identify key transition states.
Operando Studies: Operando spectroscopy involves the simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions. nih.govmdpi.com This powerful approach can provide a direct correlation between the structure of a catalyst or reactive intermediate and its role in the catalytic cycle. For instance, operando IR spectroscopy could be used to study the mechanism of a metal-catalyzed cyclization to form the spiro[4.5]decane core. st-andrews.ac.uk
Computational Chemistry: Density Functional Theory (DFT) calculations and other computational methods are increasingly used to complement experimental studies of reaction mechanisms. researchgate.netastrazeneca.com These theoretical investigations can provide insights into reaction energetics, transition state geometries, and the origins of stereoselectivity, guiding the design of more efficient synthetic routes.
Integration with Machine Learning and Artificial Intelligence in Chemical Discovery
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing many areas of science, including chemical synthesis and drug discovery. mdpi.comnih.govsynthiaonline.com The application of these computational tools to the study of this compound and its derivatives represents a significant future research direction.
Potential applications of AI and ML include:
Retrosynthetic Analysis and Reaction Prediction: AI-powered tools can analyze vast amounts of chemical reaction data to propose novel and efficient synthetic routes to target molecules like this compound. nih.gov These algorithms can also predict the outcomes of unknown reactions, accelerating the discovery of new synthetic methodologies.
De Novo Drug Design: ML models can be trained on large datasets of known bioactive molecules to generate novel chemical structures with desired pharmacological properties. This approach could be used to design new spiro[4.5]decanone derivatives with enhanced potency and selectivity for specific biological targets.
Property Prediction: AI and ML algorithms can predict a wide range of molecular properties, including physicochemical characteristics, bioactivity, and toxicity, from chemical structure alone. nih.gov This can help to prioritize the synthesis of the most promising candidates, saving time and resources.
| AI/ML Application | Potential Impact on this compound Research | General Trend in Chemical Discovery |
| Retrosynthesis | Proposing novel and efficient synthetic pathways. | AI-driven synthesis planning for complex molecules. nih.gov |
| Drug Design | Generating new derivatives with optimized biological activity. | De novo design of molecules with desired properties using machine learning. |
| Property Prediction | Prioritizing synthetic targets with favorable drug-like properties. | In silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov |
Development of Niche Applications in Specialized Chemical Fields
Beyond the more established applications in medicinal chemistry, the unique structural and chemical properties of this compound and its derivatives may lend themselves to a variety of niche applications in specialized chemical fields.
Future research could explore the potential of these compounds in areas such as:
Chemical Probes: Functionalized spiro[4.5]decanones could be developed as chemical probes to study biological processes. For example, a fluorescently labeled derivative could be used to visualize the localization of a specific enzyme or receptor within a cell.
Asymmetric Catalysis: Chiral spirocyclic ligands have been shown to be effective in a variety of asymmetric catalytic transformations. The synthesis of chiral derivatives of this compound could lead to the development of new catalysts for stereoselective reactions.
Fragrance and Flavor Chemistry: The spiro[4.5]decane skeleton is found in a number of natural and synthetic fragrance compounds. Systematic modification of the this compound structure could lead to the discovery of new odorants with unique and desirable properties.
While the current body of literature on this compound is limited, the broader research on spiro[4.5]decanones provides a clear roadmap for future investigations. By leveraging advances in sustainable synthesis, computational chemistry, and high-throughput screening, researchers can unlock the full potential of this intriguing class of molecules.
Q & A
Q. What established synthetic protocols are recommended for synthesizing 7-Acetylspiro[4.5]decan-8-one, and how can reproducibility be ensured?
- Methodological Answer : The synthesis of spirocyclic compounds like this compound often employs multicomponent condensation reactions. For example, analogous spiro[4.5]decan-8-ones have been synthesized via reactions involving aldehydes, nitriles, and trimethoxybenzenes under acidic conditions . To ensure reproducibility:
- Document reaction parameters (temperature, solvent, catalyst) in detail.
- Use high-purity reagents (e.g., Alfa Aesar-grade chemicals) and standardized equipment (e.g., Jasco spectrometers for monitoring) .
- Include step-by-step protocols in the main text or supplementary materials, following guidelines for experimental clarity .
Q. What analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be addressed?
- Methodological Answer : Essential techniques include:
- NMR spectroscopy : Compare H and C chemical shifts with structurally similar spiro compounds (e.g., oxaspiro[4.5]decan-1-ols in ) to confirm ring geometry and substituent positions .
- HRMS : Validate molecular formula accuracy .
- IR spectroscopy : Identify functional groups (e.g., acetyl C=O stretches) .
For conflicting - Repeat experiments under identical conditions.
- Cross-validate using 2D NMR (e.g., COSY, HSQC) or X-ray crystallography (as in ) to resolve ambiguities .
Q. What are the key considerations for selecting starting materials and solvents in the synthesis of this compound?
- Methodological Answer :
- Starting materials : Prioritize commercially available precursors with documented reactivity in spiroannulation reactions (e.g., trimethoxybenzenes for ring formation) .
- Solvents : Use anhydrous solvents (e.g., THF, DCM) to prevent side reactions. Reference protocols from analogous syntheses (e.g., acetonitrile for nitrile-based condensations) .
- Catalysts : Acidic catalysts (e.g., BF-EtO) are common in spirocyclic syntheses; adjust concentrations based on reaction monitoring .
Advanced Research Questions
Q. How can stereochemical challenges in this compound synthesis be resolved, particularly for controlling spiro-center configuration?
- Methodological Answer :
- Employ chiral catalysts or auxiliaries during cyclization to induce asymmetry, as demonstrated in spirolactone syntheses .
- Use X-ray crystallography (e.g., ’s structure determination of 4-Tosyl-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one) to confirm absolute configurations .
- Apply chiral chromatography (e.g., Purospher®STAR columns) for enantiomeric separation .
Q. What computational methods are suitable for predicting the reactivity and stability of this compound derivatives?
- Methodological Answer :
- DFT calculations : Model reaction pathways (e.g., transition states in spiroannulation) to optimize conditions .
- Molecular dynamics simulations : Predict conformational stability of the spirocyclic core in solvent environments .
- Validate computational results with experimental data (e.g., comparing predicted vs. observed NMR shifts) .
Q. How should researchers address contradictions between theoretical and experimental data, such as unexpected byproducts in spirocyclic syntheses?
- Methodological Answer :
- Perform mechanistic studies : Use isotopic labeling (e.g., C-tracers) to track reaction pathways .
- Analyze byproducts via LC-MS or GC-MS to identify structural deviations .
- Revisit reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions, as seen in trimethoxybenzene-based syntheses .
Q. What strategies optimize the reaction yield of this compound while maintaining regioselectivity?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary parameters (e.g., catalyst loading, stoichiometry) to identify optimal conditions .
- In situ monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate formation .
- Purification : Employ flash chromatography (silica gel 60, 220–440 mesh) or preparative HPLC (Chromolith columns) for high-purity isolation .
Q. How can researchers ensure data reproducibility in spirocyclic compound studies, particularly when replicating literature protocols?
- Methodological Answer :
- Provide raw datasets (e.g., NMR FID files, chromatograms) in supplementary materials .
- Specify equipment models (e.g., Bruker Avance III HD for NMR) and calibration standards .
- Collaborate with independent labs for cross-validation, adhering to open-science frameworks .
Tables
Q. Table 1. Key Analytical Data for this compound Analogues
| Compound | H NMR (δ, ppm) | C NMR (δ, ppm) | HRMS (m/z) | Reference |
|---|---|---|---|---|
| Oxaspiro[4.5]decan-1-ol | 1.45 (s, 3H, CH) | 208.5 (C=O) | 265.1234 | |
| 4-Tosyl-1-oxa-4-azaspiro | 2.32 (s, 3H, Ts-CH) | 167.8 (C=N) | 349.0876 |
Q. Table 2. Common Pitfalls and Solutions in Spirocyclic Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
